2-phenylbenzo[g]quinoxaline
Overview
Description
2-phenylbenzo[g]quinoxaline is a useful research compound. Its molecular formula is C18H12N2 and its molecular weight is 256.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 256.100048391 g/mol and the complexity rating of the compound is 323. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Fluorescent Probes in Viscosity Detection
2-Phenylbenzo[g]quinoxaline derivatives have been explored as viscosity-sensitive fluorescent probes. In a study, various substituted derivatives of this compound demonstrated significant fluorescence response to changes in viscosity, indicating their potential in viscosity detection applications (Wang, Shi, Jia, Chen, & Ma, 2009).
Pharmaceutical and Industrial Applications
Quinoxaline derivatives, including this compound, are valuable in various industrial and pharmaceutical contexts. For instance, the synthesis and analysis of isoxazolequinoxaline derivatives have been conducted, revealing potential applications in anti-cancer drug development (Abad, Sallam, Al-Ostoot, Khamees, Al-Horaibi, SridharM., Khanum, Madegowda, Hafi, Mague, Essassi, & Ramli, 2021).
Synthesis of Novel Derivatives
Research into the synthesis of novel quinoxaline derivatives, like 2,3,8-trisubstituted 7H-isoindolo[5,6-g]quinoxaline-5,7,9,11(8H)-tetraones, has been conducted to explore their chemical properties and potential applications (Lee, Cho, Choi, Namgoong, & Jung, 2004).
Materials Science and Electronics
This compound-based compounds have been synthesized for use as electron-transport materials in organic light-emitting devices. These materials show promising properties such as high electron mobility, which are crucial for the performance of such devices (Huang, Whang, Shen, Wen, Lin, Ke, Chen, & Wu, 2006).
Crystal Structure Analysis
The crystal structures and packing motifs of various this compound derivatives have been analyzed, providing insights into their molecular configurations, which are important for understanding their physical and chemical behaviors (Cantalupo, Salvati, McBurney, Raju, Glagovich, & Crundwell, 2006).
Antifungal and Antioxidant Activities
Some this compound derivatives have been studied for their antifungal and antioxidant activities. These compounds have shown potential in agricultural and food chemistry, particularly in combating fungal infections and oxidative stress (Zhang, Dai, Qian, Liu, Xiao, Lu, Zhu, Wang, & Ye, 2014).
Properties
IUPAC Name |
3-phenylbenzo[g]quinoxaline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2/c1-2-6-13(7-3-1)18-12-19-16-10-14-8-4-5-9-15(14)11-17(16)20-18/h1-12H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZFXNLXEQRQPJT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC4=CC=CC=C4C=C3N=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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